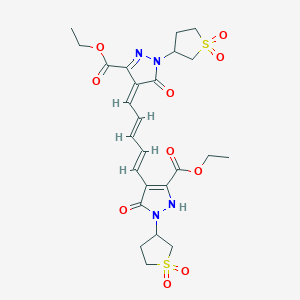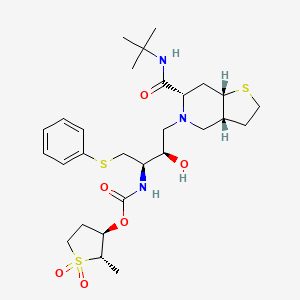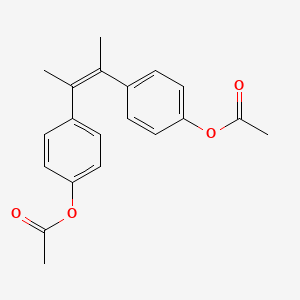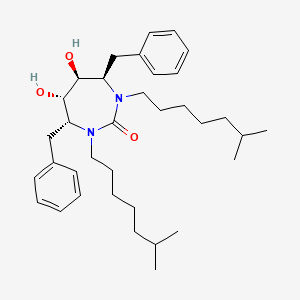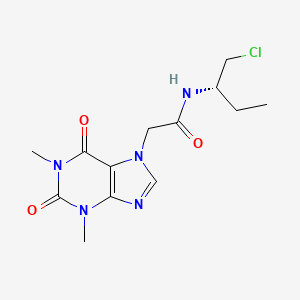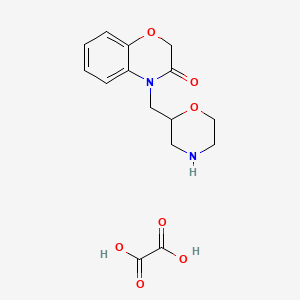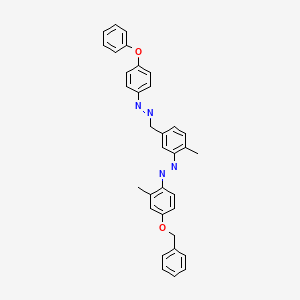
(3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) is a complex organic molecule featuring multiple aromatic rings and azo linkages. Azo compounds are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be aryl or alkyl groups. These compounds are notable for their vivid colors and are widely used in dyeing and pigmentation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) typically involves multiple steps, starting with the preparation of the individual aromatic components followed by azo coupling reactions.
Preparation of 4-(Benzyloxy)-o-toluidine: This can be synthesized by reacting o-toluidine with benzyl chloride in the presence of a base such as sodium hydroxide.
Diazotization: The 4-(Benzyloxy)-o-toluidine is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-xylene under basic conditions to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound is diazotized again and coupled with 4-phenoxyaniline to form the final product.
Industrial Production Methods
Industrial production of such complex azo compounds often involves continuous flow processes to ensure consistent quality and yield. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzoic acid derivatives.
Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium dithionite (Na₂S₂O₄) in aqueous solution or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology and Medicine
Azo compounds are studied for their potential use in drug delivery systems due to their ability to undergo reduction in the presence of certain enzymes, releasing active pharmaceutical ingredients at targeted sites.
Industry
In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its vivid color properties make it suitable for textile dyeing, printing inks, and plastics.
Mécanisme D'action
The mechanism of action of (3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) involves its interaction with molecular targets through its azo linkages. The compound can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The azo linkage can also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Benzyloxy)phenyl)azo(4-phenoxybenzene)
- (3-(Benzyloxy)phenyl)azo(4-phenoxybenzene)
- (4-(Benzyloxy)-o-tolyl)azo(4-phenoxybenzene)
Uniqueness
(3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene): is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of both benzyloxy and phenoxy groups provides a distinct steric and electronic environment, making it a valuable compound for specific applications in dye chemistry and material science.
(3-((4-(Benzyloxy)-o-tolyl)azo)-p-xylene)azo(4-phenoxybenzene) , covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
85409-72-9 |
|---|---|
Formule moléculaire |
C34H30N4O2 |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
[4-methyl-3-[(2-methyl-4-phenylmethoxyphenyl)diazenyl]phenyl]methyl-(4-phenoxyphenyl)diazene |
InChI |
InChI=1S/C34H30N4O2/c1-25-13-14-28(23-35-36-29-15-17-31(18-16-29)40-30-11-7-4-8-12-30)22-34(25)38-37-33-20-19-32(21-26(33)2)39-24-27-9-5-3-6-10-27/h3-22H,23-24H2,1-2H3 |
Clé InChI |
GMDHXFHGIKADBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CN=NC2=CC=C(C=C2)OC3=CC=CC=C3)N=NC4=C(C=C(C=C4)OCC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


